5-Ethyl-2-methylpiperidine-1-sulfonyl chloride
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Overview
Description
5-Ethyl-2-methylpiperidine-1-sulfonylchloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a sulfonyl chloride group at the 1-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride may involve large-scale synthesis using similar reaction pathways. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylpiperidine-1-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfinic acid.
Scientific Research Applications
5-Ethyl-2-methylpiperidine-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system and other biological pathways involving piperidine derivatives.
Industrial Processes: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylpiperidine-1-sulfonylchloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate bonds . These reactions are important in the modification of biological molecules and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is structurally similar but lacks the sulfonyl chloride group.
2-Methyl-5-ethylpyridine: Another isomeric pyridine with similar applications in organic synthesis.
Uniqueness
5-Ethyl-2-methylpiperidine-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
5-ethyl-2-methylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-3-8-5-4-7(2)10(6-8)13(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
KTTLSXZZYKOICY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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